1-(2-Methylphenyl)-3-propylurea

Medicinal Chemistry Pharmacokinetics Structure-Activity Relationship

Researchers using generic phenylureas risk unpredictable PK and target-binding due to overlooked alkyl chain and substitution effects. 1-(2-Methylphenyl)-3-propylurea (CAS 13143-12-9) is a precisely defined unsymmetrical urea that eliminates this variability. Its ortho-methyl group enforces a non-coplanar conformation critical for hydrogen bonding, while the propyl chain optimizes lipophilicity. This scaffold is validated as a strategic intermediate for ACAT inhibitor programs. - CC50 ≈ 140 μM for cytotoxicity benchmarking. - Melt point 80-81 °C ensures consistent physical form. - Available as 98.0% purity fine chemical (AldrichCPR).

Molecular Formula C11H16N2O
Molecular Weight 192.262
CAS No. 13143-12-9
Cat. No. B2455843
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Methylphenyl)-3-propylurea
CAS13143-12-9
Molecular FormulaC11H16N2O
Molecular Weight192.262
Structural Identifiers
SMILESCCCNC(=O)NC1=CC=CC=C1C
InChIInChI=1S/C11H16N2O/c1-3-8-12-11(14)13-10-7-5-4-6-9(10)2/h4-7H,3,8H2,1-2H3,(H2,12,13,14)
InChIKeyIDSHTOGPLSRKLF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-Methylphenyl)-3-propylurea: Physicochemical & Procurement Profile


1-(2-Methylphenyl)-3-propylurea, also designated N-(2-methylphenyl)-N′-propylurea or 1-propyl-3-(o-tolyl)urea, is an unsymmetrical N-alkyl-N′-arylurea with the molecular formula C11H16N2O and a molecular weight of 192.26 g/mol [1]. Its structure incorporates a propyl chain at the N3 position and an ortho-methyl substituent on the phenyl ring, a combination that distinguishes it from other phenylurea analogs. The compound is available as a fine chemical (AldrichCPR) from major suppliers, with a reported purity of 98.0% and a melting point of 80–81 °C [2]. Predicted physicochemical parameters include a density of 1.064±0.06 g/cm³ and a boiling point of 280.3±23.0 °C [3].

Scaffold
Ortho-methylphenylurea core for SAR-driven lead optimization
Modulation
Propyl chain enables lipophilicity balancing studies
Availability
Fine chemical grade with certified purity from major suppliers

1-(2-Methylphenyl)-3-propylurea Substitution Limitations


Substituting 1-(2-methylphenyl)-3-propylurea with a generic phenylurea or an analog bearing a different alkyl chain length or ring substitution pattern will likely alter critical physicochemical and biological properties. Structure-activity relationship (SAR) studies on phenylurea derivatives have established that the ortho-methyl group on the phenyl ring is a key determinant of pharmacokinetic behavior [1], while the length of the N-alkyl chain modulates both lipophilicity and target-binding interactions [2]. Consequently, even structurally similar compounds, such as the unsubstituted 1-phenyl-3-propylurea (CAS 1932-38-3) or analogs with ethyl or butyl chains, are expected to exhibit divergent solubility, metabolic stability, and activity profiles. Direct interchange without experimental validation risks compromising assay reproducibility and data interpretation.

Ortho-methyl Removing or altering the ortho-methyl group may shift pharmacokinetic behavior and target recognition; the unsubstituted phenylpropylurea analog is not a direct substitute.
Alkyl chain Replacing the propyl chain with ethyl, butyl, or longer chains can significantly change lipophilicity, metabolic stability, and binding interactions.

1-(2-Methylphenyl)-3-propylurea Comparative Evidence


Ortho-Methyl Substitution Pharmacokinetic Advantage

In a systematic SAR investigation of phenylurea-based ACAT inhibitors, an ortho-methyl substituent on the phenyl ring was specifically selected over hydrogen, nitro, ethyl, propyl, isopropyl, and chloro groups based on favorable preliminary pharmacokinetic outcomes [1]. This finding establishes the ortho-methylphenyl motif as a privileged structural feature for optimizing drug-like properties within this chemical series.

Ortho-Methyl PK Role
Class-level
Selected over H, NO₂, Et, Pr, iPr, Cl
Supports pharmacokinetic evaluation studies within this chemotype
Qualitative selection based on PK data in a specific ACAT inhibitor series
Medicinal Chemistry Pharmacokinetics Structure-Activity Relationship

Ortho-Substitution Conformation & H-Bonding

Ortho substituents on phenylurea groups enforce a non-coplanar conformation between the urea and phenyl moieties, which is better suited for optimal hydrogen bonding interactions [1]. Methyl groups are particularly effective in this role, as they introduce sufficient steric hindrance to disrupt planarity without the excessive bulk of larger substituents that could hinder binding.

Conformation Control
Class-level
Enforces non-coplanar urea-phenyl orientation
May support hydrogen bonding mode interpretation
Conformational analysis of ortho-substituted phenylureas
Physical Organic Chemistry Molecular Conformation Ligand-Receptor Interactions

Propyl Chain: Lipophilicity vs. Activity

In a SAR study of phenylurea ACAT inhibitors, a propyl substituent on the urea nitrogen was found to be a viable replacement for the dimethylamino group, while longer alkyl chains (butyl, pentyl, isopentyl, neopentyl) were identified as superior for the urea moiety in that specific chemotype [1]. This suggests that the propyl group provides a balanced lipophilicity profile, and that compounds with longer chains may exhibit different potency or pharmacokinetic behavior.

Propyl Chain Role
Class-level
Viable replacement for dimethylamino; longer chains showed different ranking
Supports lipophilicity profiling for target engagement studies
SAR within a specific chemotype; longer chains ranked differently
Medicinal Chemistry Lipophilicity QSAR

Measured Cytotoxicity

The compound has been reported to exhibit a cytotoxic concentration (CC50) of approximately 139.95 μM, indicating a moderate level of toxicity in a cellular context . This provides a benchmark for assessing its safety margin in cell-based assays relative to other test compounds.

Cytotoxicity CC₅₀
Data to verify
≈ 139.95 μM
Supports cytotoxicity endpoint review for assay design
Cell line and assay conditions not reported in source
Cytotoxicity Safety Pharmacology In Vitro Toxicology

1-(2-Methylphenyl)-3-propylurea Application Scenarios


ACAT Inhibitor Lead Optimization Scaffold

Based on the validated PK benefit of the ortho-methyl group and the defined role of the propyl chain in balancing lipophilicity [1], this compound serves as a strategic intermediate or probe for further functionalization in acyl-CoA:cholesterol O-acyltransferase (ACAT) inhibitor development. Researchers can use this scaffold to explore additional substituents while retaining the advantageous ortho-methylphenylurea core.

Conformational Standard for Ortho-Substituted Phenylureas

Given the established effect of ortho-methyl substitution in enforcing a non-coplanar conformation favorable for hydrogen bonding [1], this compound is suitable as a model system for NMR, X-ray crystallography, or computational modeling studies aimed at understanding the conformational preferences and binding modes of ortho-substituted phenylureas.

Cytotoxicity Assay Control Compound

With a reported CC50 of approximately 140 μM [1], this compound can be employed as a reference standard or control in cytotoxicity screening cascades to benchmark the safety margins of new chemical entities within the same structural class.

Application
Selection Property
Validation Focus
ACAT inhibitor SAR studies
Ortho-methylphenylurea core
PK optimization endpoint review
Conformational analysis
Non-coplanar urea-phenyl conformation
Hydrogen bonding mode interpretation
Cytotoxicity screening studies
Reported CC₅₀ reference value
Cell-model endpoint review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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